molecular formula C12H15NO4 B555602 H-D-Glu-OBzl CAS No. 79338-14-0

H-D-Glu-OBzl

Cat. No. B555602
CAS RN: 79338-14-0
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-SNVBAGLBSA-N
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Description

H-D-Glu-OBzl, also known as 1-Benzyl D-Glutamate or ®-4-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for H-D-Glu-OBzl is (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid . The InChI code is 1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

H-D-Glu-OBzl has a molecular weight of 237.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 237.10010796 g/mol . The topological polar surface area is 89.6 Ų . The compound has a heavy atom count of 17 . It has a formal charge of 0 . The complexity of the molecule is 261 .

Scientific Research Applications

Chiral Recognition and Molecular Imprinting

H-D-Glu-OBzl, as a component of molecularly imprinted polymers, shows potential in chiral recognition. For instance, a study demonstrated the use of a tripeptide residue, including H–Glu(OBzl), in creating a molecularly imprinted polymeric membrane. This membrane displayed selective adsorption properties for certain molecules, indicating its potential for enantioselective applications (Yoshikawa, Ooi, & Izumi, 2001). Another study explored the effect of solvent composition on the chiral recognition ability of molecularly imprinted materials containing H-D-Glu-OBzl derivatives, demonstrating its importance in optimizing chiral recognition processes (Kondo & Yoshikawa, 2001).

Enzyme Models and Peptide Research

H-D-Glu-OBzl has been utilized in synthesizing peptide models for studying enzyme behaviors. For instance, a study synthesized the sequential polypeptide poly[Cys(Acm)-Ser-Phe-Glu-Glu] as a model for hydrolytic enzymes, utilizing H-D-Glu-OBzl derivatives (Trudelle & Birr, 2009). This demonstrates its potential in understanding enzymatic functions and designing enzyme mimetics.

Photocatalytic Applications

Research has shown the application of H-D-Glu-OBzl in photocatalytic processes. A study investigating dye-sensitized photocatalytic hydrogen generation utilized a sensitizer with a glucose end-group, highlighting the role of molecular interactions in enhancing photocatalytic activity (Manfredi et al., 2018). This indicates the potential of H-D-Glu-OBzl in developing efficient photocatalytic systems.

Infrared Spectroscopy and Conformational Analysis

H-D-Glu-OBzl has been studied using infrared spectroscopy for conformational analysis of peptide fragments. A study on human proinsulin C-peptide fragments, including Glu(OBzl), utilized infrared spectroscopy to explore the relationship between peptide conformation and solubility (Narita, Ogura, Sato, & Honda, 1986). This kind of research aids in understanding the structural properties of peptides and proteins.

Drug Delivery and Stability

In drug delivery research, H-D-Glu-OBzl has been studied for its potential in stabilizing dipeptide model prodrugs. A study examined the stability and metabolism of such prodrugs, providing insights into their suitability for oral absorption and drug release mechanisms (Lepist et al., 2000).

Biochemical and Biological Studies

Various studies have utilized H-D-Glu-OBzl in biochemical and biological contexts. For example, a research on the synthesis of γ-L-glutamyl-taurine used H-D-Glu-OBzl as an intermediate derivative, contributing to the understanding of bioactive substances in biological systems (Sebestyén et al., 1980).

Catalysis in Organic Chemistry

In organic chemistry, H-D-Glu-OBzl has been used as a catalyst in reactions. A study showed its use in catalyzing asymmetric conjugate addition reactions of aldehydes, providing a pathway to synthesize gamma2-amino acids (Wiesner et al., 2008).

Safety and Hazards

H-D-Glu-OBzl is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with H-D-Glu-OBzl are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Glu-OBzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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